molecular formula C17H19N7O5S3 B560309 EG00229

EG00229

Cat. No.: B560309
M. Wt: 497.6 g/mol
InChI Key: ZWWMEDURALZMEV-NSHDSACASA-N
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Description

(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic acid (referred to as EG00229 in some studies) is a small-molecule antagonist of neuropilin-1 (NRP1), a transmembrane receptor implicated in angiogenesis, tumor progression, and immune regulation . Structurally, it features a benzo[c][1,2,5]thiadiazole core linked to a thiophene-carboxamide scaffold, with a guanidinopentanoic acid side chain conferring solubility and binding specificity. This compound selectively disrupts the NRP1/VEGF-A (vascular endothelial growth factor A) interaction, a critical pathway for vascular endothelial cell signaling and tumor neovascularization . Its mechanism involves competitive inhibition of VEGF-A binding to NRP1’s b1 domain, thereby attenuating downstream pro-angiogenic signaling . Preclinical studies highlight its dual antiangiogenic and antitumor effects, alongside immune-modulatory properties via reduction of TGFβ production in regulatory T-cells .

Properties

IUPAC Name

(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O5S3/c18-17(19)20-7-2-4-11(16(26)27)21-15(25)14-10(6-8-30-14)24-32(28,29)12-5-1-3-9-13(12)23-31-22-9/h1,3,5-6,8,11,24H,2,4,7H2,(H,21,25)(H,26,27)(H4,18,19,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWMEDURALZMEV-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(Benzo thiadiazole-4-sulfonylamino)thiophene-2-carboxylic Acid Methyl Ester

The first critical intermediate is synthesized via sulfonylation of methyl 3-aminothiophene-2-carboxylate (11 ) with benzothiadiazole-4-sulfonyl chloride (10 ). The reaction occurs in pyridine at 45°C under nitrogen, yielding a pale-yellow solid with 96% efficiency. Key parameters include:

ParameterValue
Reactants10 (7.68 g, 32.7 mmol), 11 (4.28 g, 27.3 mmol)
SolventPyridine (40 mL total)
Reaction Time20 hours
Yield9.30 g (96%)
CharacterizationLCMS: m/z 354.1 [M−1]⁻; TLC Rf 0.2 (ethyl acetate/isohexane 1:2)

This step establishes the sulfonamide-linked thiophene core, confirmed by LCMS and NMR.

Preparation of Protected L-Arginine Derivative

Peptide Coupling Reaction

Amide Bond Formation Between Thiophene Intermediate and Protected Arginine

The methyl ester intermediate (12 ) is hydrolyzed to its carboxylic acid form and coupled with the protected L-arginine derivative using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF.

ParameterValue
Coupling AgentHATU (5 equiv)
BaseDIPEA (10 equiv)
SolventDMF
Reaction Time12 hours
YieldQuantitative (assumed)
Characterization¹H NMR (DMSO-d6): δ 11.36 (br s, COOH), 8.42–8.34 (m, aromatic H)

This step forms the critical amide bond between the thiophene sulfonamide and arginine backbone.

Deprotection and Final Product Isolation

Removal of Protecting Groups

The Pbf group is cleaved using lithium hydroxide in a THF/water (2:1) mixture, followed by acidification with HCl to precipitate the final product.

ParameterValue
Deprotection ReagentLiOH·H₂O (5 equiv)
SolventTHF/H₂O (300 mL)
Reaction Time30 minutes
Acidification1 M HCl (20 mL)
YieldQuantitative
Characterization¹H NMR (DMSO-d6/D₂O): δ 8.26–8.23 (aromatic H), 4.26 (dd, CH)

Final Product Validation

The compound is purified via recrystallization and validated using:

  • High-Resolution Mass Spectrometry (HRMS) : m/z 498.0697 [M+H]⁺ (calculated 498.0688 for C₁₇H₂₀N₇O₅S₃).

  • ¹³C NMR : 173.0 ppm (COOH), 163.2 ppm (amide C=O).

Optimization and Scalability Considerations

The large-scale synthesis (27.3 mmol) demonstrates robustness, with consistent yields >95% at each stage. Key optimizations include:

  • Temperature Control : Maintaining 45°C during sulfonylation minimizes byproducts.

  • Solvent Choice : Pyridine acts as both solvent and base, simplifying the workup.

  • Deprotection Efficiency : LiOH in THF/water ensures complete guanidine liberation without racemization.

Analytical Challenges and Solutions

  • Stereochemical Integrity : The (S)-configuration at the arginine α-carbon is preserved via chiral synthesis and confirmed by optical rotation.

  • Byproduct Formation : Thiophene ring oxidation is mitigated by inert atmosphere (N₂) during sulfonylation.

Industrial Applicability and Cost Drivers

  • Costly Reagents : HATU and protected arginine derivatives contribute significantly to production costs.

  • Scalability : The 96% yield in the sulfonylation step makes it viable for kilogram-scale production .

Chemical Reactions Analysis

Types of Reactions

EG 00229 undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonamide and thiophene moieties can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzothiadiazole ring can undergo oxidation and reduction reactions, although these are less common in typical usage scenarios.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, with conditions typically involving mild bases and solvents like dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various sulfonamide derivatives, while oxidation reactions can modify the benzothiadiazole ring.

Scientific Research Applications

Key Features

The compound features a complex structure that includes:

  • A benzo[c][1,2,5]thiadiazole moiety, known for its diverse biological activities.
  • A thiophene ring which enhances its electronic properties.
  • Guanidine group contributing to its biological activity.

Anti-Cancer Activity

(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic acid has been identified as a potential anti-cancer agent. It functions primarily as an inhibitor of the neuropilin-1 and vascular endothelial growth factor (VEGF-A) interaction, which is crucial in tumor angiogenesis and cancer progression .

Case Study:

In vitro studies have demonstrated that this compound can significantly reduce the proliferation of cancer cells by disrupting the signaling pathways associated with tumor growth. The mechanism involves the inhibition of angiogenic processes, leading to reduced blood supply to tumors.

Neuropilin Receptor Inhibition

The compound acts as a neuropilin receptor antagonist, which plays a vital role in various physiological processes including cell migration and survival. This property makes it a candidate for therapeutic strategies targeting diseases characterized by aberrant cell signaling.

Research Findings:

Studies indicate that compounds with similar structures have shown promising results in inhibiting neuropilin-mediated pathways in cancer models, suggesting that (S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic acid could exhibit comparable efficacy .

Antimicrobial Properties

Emerging research has also highlighted the antimicrobial potential of this compound. Its sulfonamide group is known for antibacterial activity, which may extend to antifungal properties as well.

Experimental Data:

In vitro assays have shown that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant antimicrobial effects against various pathogens. Further studies are required to evaluate the specific efficacy and mechanism of action of this compound against microbial strains.

Summary of Applications

ApplicationDescriptionEvidence/Source
Anti-Cancer AgentInhibits neuropilin-1 and VEGF-A interaction; reduces tumor growth.
Neuropilin InhibitionPotential therapeutic role in diseases involving aberrant cell signaling.
Antimicrobial ActivityExhibits antibacterial and potentially antifungal properties.

Mechanism of Action

Comparison with Similar Compounds

Benzimidazole-Based Inhibitor

A benzimidazole derivative, N-((5-(1H-benzo[d]imidazol-2-yl)-2-methylphenyl)carbamothioyl)-2,3-dihydrobenzo[b][1,4]-dioxine-6-carboxamide, identified via high-throughput screening, shares NRP1 antagonism but diverges structurally from this compound. Key differences include:

  • Core Structure : Benzimidazole vs. benzo-thiadiazole-thiophene hybrid in this compound.
  • Selectivity : this compound demonstrates higher specificity for NRP1 over other receptors, whereas benzimidazole derivatives may exhibit off-target effects due to broader heterocyclic reactivity .

Kamolonol

Kamolonol, a natural product identified through in-silico mining, shows promising NRP1 inhibition. Comparative studies reveal:

  • ADMET Profile: Kamolonol exhibits superior absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties compared to this compound. Hepatotoxicity assays classify kamolonol as non-toxic, whereas this compound’s long-term toxicity remains under investigation .
  • Binding Energy: Molecular dynamics simulations suggest kamolonol has a lower binding energy (-9.2 kcal/mol) than this compound (-8.5 kcal/mol), indicating stronger NRP1 affinity .

Key Pharmacological Data

Compound Name Target Binding Affinity (IC50) ADMET Profile Toxicity Reference
This compound NRP1 b1 domain 0.8 µM (VEGF-A displacement) Moderate solubility; hepatic metabolism Under study
Benzimidazole-Based Inhibitor NRP1 Not reported Low oral bioavailability Potential off-target effects
Kamolonol NRP1 0.3 µM (predicted) High solubility; non-toxic Non-toxic in vitro

Mechanistic and Clinical Insights

  • This compound : Reduces TGFβ levels in regulatory T-cells by ~40% at 10 µM, enhancing antitumor immunity . Phase I trials are pending due to unresolved pharmacokinetic challenges.
  • Kamolonol: Demonstrates >70% tumor growth inhibition in murine models, outperforming this compound in efficacy and safety .

Biological Activity

(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antineoplastic agent , a neuropilin receptor antagonist , and an angiogenesis inhibitor . This article delves into its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a sulfonamide group, and a guanidine moiety. Its molecular formula is C₁₄H₁₈N₄O₄S₂, and it has been identified as having multiple pharmacological targets.

Structural Formula

C14H18N4O4S2\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{O}_{4}\text{S}_{2}

Neuropilin-1 Inhibition

One of the primary mechanisms of action for this compound is its ability to inhibit neuropilin-1 (NRP1) , a receptor that plays a critical role in angiogenesis and tumor growth. Studies have demonstrated that it can effectively block the binding of vascular endothelial growth factor (VEGF) to NRP1, which is crucial for tumor vascularization and metastasis .

Antineoplastic Activity

The compound has shown promising results in inhibiting cancer cell proliferation. It has been tested against various cancer cell lines with notable efficacy:

Cell Line IC50 (μM)
HePG-2 (Hepatocellular Carcinoma)5.05
MCF-7 (Breast Cancer)8.10
HCT-116 (Colorectal Carcinoma)9.18

These values indicate that the compound exhibits a strong cytotoxic effect compared to standard treatments like sorafenib .

In Vitro Studies

In vitro studies have revealed that the compound induces apoptosis in cancer cells. For instance, treatment with the compound led to an increase in early and late apoptotic cells, demonstrating its potential to trigger programmed cell death effectively .

Structure-Activity Relationship (SAR)

Research on SAR has highlighted key structural features that enhance biological activity:

  • Sulfonamide Group : Essential for maintaining activity; modifications here often lead to loss of function.
  • Guanidine Moiety : Critical for interaction with target receptors; alterations can significantly impact potency.

A detailed SAR study indicated that compounds with specific substitutions at the thiophene or benzothiadiazole rings exhibited improved binding affinity and inhibitory activity against NRP1 .

Case Study 1: Efficacy Against Tumor Growth

A study involving xenograft models demonstrated that administration of (S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic acid resulted in significant tumor size reduction compared to control groups. The mechanism was attributed to its dual action as both an angiogenesis inhibitor and an apoptosis inducer .

Case Study 2: Safety Profile Evaluation

In evaluating the safety profile, normal cell lines were subjected to treatment with the compound. The IC50 values were significantly higher than those observed in cancerous cells, indicating a favorable therapeutic index:

Cell Line IC50 (μM)
Normal Cell Line38.77

This suggests that the compound selectively targets cancer cells while sparing normal cells, thereby reducing potential side effects associated with traditional chemotherapy .

Q & A

Q. What are the key considerations for synthesizing (S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid?

The synthesis involves multi-step reactions, including sulfonamide coupling, amidation, and guanidine functionalization. Critical steps include:

  • Sulfonamide linkage : Reacting benzo[c][1,2,5]thiadiazole-4-sulfonyl chloride with a thiophene-2-carboxamide precursor under anhydrous conditions (e.g., DMF, 0–5°C) to minimize hydrolysis .
  • Amidation : Using carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the thiophene-carboxamide intermediate with 5-guanidinopentanoic acid, ensuring pH control (6.5–7.5) to optimize coupling efficiency .
  • Purification : Employing reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the final compound (>95% purity) .

Table 1 : Example reaction conditions for key steps

StepReagents/ConditionsYield (%)Purity (HPLC)
Sulfonamide couplingDMF, 0–5°C, 12 hr65–7090–92
AmidationEDC/HOBt, pH 7.0, RT, 24 hr50–5585–88
Final purificationHPLC (ACN:H₂O, 0.1% TFA)30–3598+

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the guanidinium proton resonance appears at δ 7.8–8.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 568.1234) .
  • HPLC Purity Analysis : Retention time consistency and peak integration (>98% purity) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Enzyme Inhibition Assays : Test against serine proteases (e.g., trypsin-like enzymes) due to the guanidine moiety’s affinity for arginine-binding pockets. Use fluorogenic substrates (e.g., Boc-QAR-AMC) .
  • Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) and measure intracellular accumulation in target cell lines (e.g., cancer cells) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies include:

  • Modifying the thiophene-carboxamide linker : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Varying the benzo[c]thiadiazole substituents : Replace sulfonamide with sulfonic acid to assess solubility-impacted efficacy .
  • Guanidine moiety substitution : Test amidine or urea analogs to balance basicity and membrane permeability .

Table 2 : Example SAR findings from analogous compounds

ModificationBioactivity ChangeReference
Sulfonamide → Sulfonic acidReduced IC₅₀ by 40%
Thiophene → FuranLoss of protease inhibition

Q. What experimental designs address contradictions in biological data across studies?

  • Dose-Response Reproducibility : Use standardized cell lines (e.g., ATCC-certified) and replicate assays across independent labs .
  • Mechanistic Deconvolution : Combine RNA-seq and proteomics to identify off-target effects (e.g., kinase inhibition) that may explain variability .

Q. How can computational modeling predict binding modes with target enzymes?

  • Molecular Docking : Use AutoDock Vina with crystal structures of serine proteases (PDB: 1XKN) to map guanidine-enzyme interactions .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability (50 ns trajectories) to assess hydrogen bonding with catalytic triads (e.g., His57, Asp102 in trypsin) .

Q. What strategies improve pharmacokinetic (PK) properties for in vivo studies?

  • Prodrug Design : Mask the guanidine group with acetyl or tert-butyloxycarbonyl (Boc) protectors to enhance oral bioavailability .
  • Plasma Stability Assays : Incubate the compound with mouse plasma (37°C, 24 hr) and quantify degradation via LC-MS .

Q. How are environmental impacts assessed for large-scale synthesis byproducts?

  • Ecotoxicology Screening : Test synthetic intermediates on Daphnia magna (48-hr LC₅₀) and algal growth inhibition .
  • Waste Stream Analysis : Use GC-MS to identify volatile organic byproducts (e.g., DMF derivatives) requiring neutralization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.